
Methyl 3-(2,2-difluorovinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2-difluorovinyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the vinyl group are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-difluorovinyl)benzoate can be synthesized through several methods. One common approach involves the reaction of bromodifluoroacetates or bromodifluoroketones with metallic zinc as a reductant. This reaction is typically catalyzed by nickel complexes, such as nickel(0) with 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction conditions often include the use of arylboronic acids or arylmagnesium/alkylzinc reagents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high yield and efficiency. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
Methyl 3-(2,2-difluorovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups, such as alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
科学的研究の応用
Methyl 3-(2,2-difluorovinyl)benzoate has several scientific research applications:
作用機序
The mechanism by which methyl 3-(2,2-difluorovinyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The difluorovinyl group can act as a bioisostere of the carbonyl group, enhancing the compound’s ability to interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but contains a fluorine atom and a dioxaborolane group instead of the difluorovinyl group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a dioxaborolane group and a pyrrolidinyl group.
Uniqueness
Methyl 3-(2,2-difluorovinyl)benzoate is unique due to its difluorovinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
特性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
methyl 3-(2,2-difluoroethenyl)benzoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-6H,1H3 |
InChIキー |
ZUHIHJCMCBAHMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C=C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
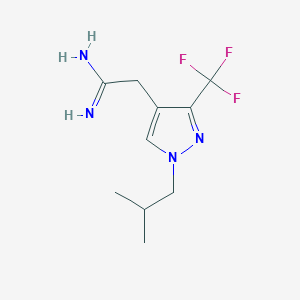
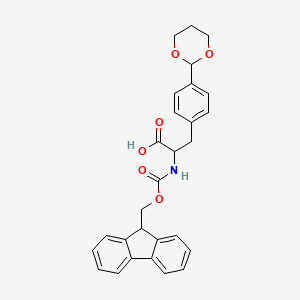

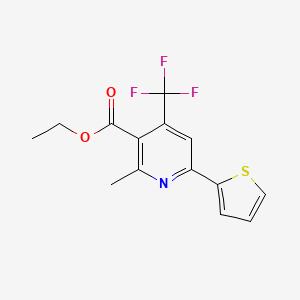
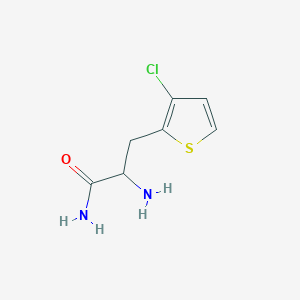

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
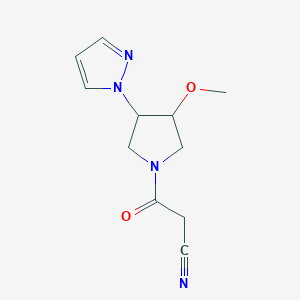
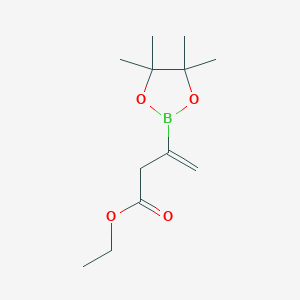

![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)
